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molecular formula C16H12O6 B8585753 4-{[4-(Acetyloxy)benzoyl]oxy}benzoic acid CAS No. 114943-43-0

4-{[4-(Acetyloxy)benzoyl]oxy}benzoic acid

Cat. No. B8585753
M. Wt: 300.26 g/mol
InChI Key: JZJLRNMWQPRPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06040411

Procedure details

4-Acetoxybenzoyl chloride and 4-hydroxybenzaldehyde were used to prepare (4-formyl)phenyl 4-acetoxybenzoate, m.p. 98-100° C., in 45% yield. 18 g (0.063 mol) of this aldehyde were dissolved in 180 ml of glacial acetic acid, 9.5 g of potassium manganate and 180 ml of methyl ethyl ketone were added, and the mixture was heated to 50° C. with stirring. After 8 hours of stirring it was acidified with hydrochloric acid, 250 ml of ethyl acetate were added, and the phases were worked up. The concentrated ethyl acetate solution gave 16.8 g (89%) of 4-(4-acetoxybenzoyloxy)benzoic acid, C6H12O6 (300.3). The acid chloride was obtained in 95% yield from this acid by customary reaction with thionyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(4-formyl)phenyl 4-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
18 g
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
9.5 g
Type
reactant
Reaction Step Six
Quantity
180 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C6H12O6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].OC1C=CC(C=O)=CC=1.C([O:26][C:27]1[CH:43]=[CH:42][C:30]([C:31]([O:33]C2C=CC(C=O)=CC=2)=[O:32])=[CH:29][CH:28]=1)(=O)C.[Mn]([O-])([O-])(=O)=O.[K+].[K+].Cl>C(O)(=O)C.C(OCC)(=O)C.C(C(C)=O)C>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:26][C:27]2[CH:43]=[CH:42][C:30]([C:31]([OH:33])=[O:32])=[CH:29][CH:28]=2)=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Four
Name
(4-formyl)phenyl 4-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
Step Five
Name
aldehyde
Quantity
18 g
Type
reactant
Smiles
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
9.5 g
Type
reactant
Smiles
[Mn](=O)(=O)([O-])[O-].[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
C6H12O6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 8 hours of stirring it
Duration
8 h
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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